molecular formula C17H19N3O2 B2885278 Cyclopropyl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1904027-51-5

Cyclopropyl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No. B2885278
CAS RN: 1904027-51-5
M. Wt: 297.358
InChI Key: IJQLKNUVORINQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyrrolidine ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is known to have low aromaticity and the presence of the weak O–N bond .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Procedures for Synthesis : Cyclopropyl compounds have been synthesized through various methods, with one study detailing the synthesis of Ciproxifan, a histamine H3-receptor antagonist, demonstrating the utility of cyclopropyl moieties in developing receptor-specific drugs (Stark, 2000).

High Yield and One-Pot Synthesis : Another study reports an efficient, high yield, and one-pot synthesis of phenyl cyclopropyl methanones, highlighting the compound's potential as an anti-mycobacterial agent (Dwivedi et al., 2005).

Biological and Medicinal Applications

Antagonistic Activity Against NMDA Receptor : Cyclopropyl analogues have been synthesized and assessed as competitive antagonists for the NMDA receptor, showing potential for neurological applications (Dappen et al., 2010).

Anticancer and Antimicrobial Agents : Aryloxyphenyl cyclopropyl methanones have been identified as a new class of anti-mycobacterial agents, with some compounds showing activity against MDR strains, indicating their potential in addressing drug-resistant infections (Dwivedi et al., 2005).

Material Science and Other Applications

Organic Light-Emitting Diodes (OLEDs) : Compounds with oxadiazole entities have been used to develop efficient OLEDs with low efficiency roll-off, suggesting potential applications in electronics and display technologies (Jin et al., 2014).

Crystal Packing and Molecular Interactions : The crystal packing of 1,2,4-oxadiazole derivatives has been studied, revealing the functional role of non-covalent interactions in their supramolecular architectures, which could be relevant for the design of molecular materials (Sharma et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given the known pharmacological activity of 1,2,4-oxadiazole derivatives .

properties

IUPAC Name

cyclopropyl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-18-16(22-19-11)15-10-20(17(21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLKNUVORINQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

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